4-Amino-N-[(2S)-1-[[3-[[(4S)-4-amino-5-cyclohexyl-3-hydroxypentanoyl]-[(2S,3S)-2-[(4-amino-2-methylpyrimidin-5-yl)methylamino]-3-methylpentanoyl]amino]-3-oxopropyl]amino]-1-oxo-3-phenylpropan-2-yl]piperidine-1-carboxamide;2-hydroxypropane-1,2,3-tricarboxylic acid
4-Amino-N-[(2S)-1-[[3-[[(4S)-4-amino-5-cyclohexyl-3-hydroxypentanoyl]-[(2S,3S)-2-[(4-amino-2-methylpyrimidin-5-yl)methylamino]-3-methylpentanoyl]amino]-3-oxopropyl]amino]-1-oxo-3-phenylpropan-2-yl]piperidine-1-carboxamide;2-hydroxypropane-1,2,3-tricarboxylic acid
Brand Name:
Vulcanchem
CAS No.:
126722-78-9
VCID:
VC0139782
InChI:
InChI=1S/C41H64N10O6.C6H8O7/c1-4-26(2)37(47-25-30-24-46-27(3)48-38(30)44)40(56)51(36(54)23-34(52)32(43)21-28-11-7-5-8-12-28)35(53)15-18-45-39(55)33(22-29-13-9-6-10-14-29)49-41(57)50-19-16-31(42)17-20-50;7-3(8)1-6(13,5(11)12)2-4(9)10/h6,9-10,13-14,24,26,28,31-34,37,47,52H,4-5,7-8,11-12,15-23,25,42-43H2,1-3H3,(H,45,55)(H,49,57)(H2,44,46,48);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t26-,32-,33-,34?,37-;/m0./s1
SMILES:
CCC(C)C(C(=O)N(C(=O)CCNC(=O)C(CC1=CC=CC=C1)NC(=O)N2CCC(CC2)N)C(=O)CC(C(CC3CCCCC3)N)O)NCC4=CN=C(N=C4N)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Molecular Formula:
C47H72N10O13
Molecular Weight:
985.1 g/mol
4-Amino-N-[(2S)-1-[[3-[[(4S)-4-amino-5-cyclohexyl-3-hydroxypentanoyl]-[(2S,3S)-2-[(4-amino-2-methylpyrimidin-5-yl)methylamino]-3-methylpentanoyl]amino]-3-oxopropyl]amino]-1-oxo-3-phenylpropan-2-yl]piperidine-1-carboxamide;2-hydroxypropane-1,2,3-tricarboxylic acid
CAS No.: 126722-78-9
Main Products
VCID: VC0139782
Molecular Formula: C47H72N10O13
Molecular Weight: 985.1 g/mol
CAS No. | 126722-78-9 |
---|---|
Product Name | 4-Amino-N-[(2S)-1-[[3-[[(4S)-4-amino-5-cyclohexyl-3-hydroxypentanoyl]-[(2S,3S)-2-[(4-amino-2-methylpyrimidin-5-yl)methylamino]-3-methylpentanoyl]amino]-3-oxopropyl]amino]-1-oxo-3-phenylpropan-2-yl]piperidine-1-carboxamide;2-hydroxypropane-1,2,3-tricarboxylic acid |
Molecular Formula | C47H72N10O13 |
Molecular Weight | 985.1 g/mol |
IUPAC Name | 4-amino-N-[(2S)-1-[[3-[[(4S)-4-amino-5-cyclohexyl-3-hydroxypentanoyl]-[(2S,3S)-2-[(4-amino-2-methylpyrimidin-5-yl)methylamino]-3-methylpentanoyl]amino]-3-oxopropyl]amino]-1-oxo-3-phenylpropan-2-yl]piperidine-1-carboxamide;2-hydroxypropane-1,2,3-tricarboxylic acid |
Standard InChI | InChI=1S/C41H64N10O6.C6H8O7/c1-4-26(2)37(47-25-30-24-46-27(3)48-38(30)44)40(56)51(36(54)23-34(52)32(43)21-28-11-7-5-8-12-28)35(53)15-18-45-39(55)33(22-29-13-9-6-10-14-29)49-41(57)50-19-16-31(42)17-20-50;7-3(8)1-6(13,5(11)12)2-4(9)10/h6,9-10,13-14,24,26,28,31-34,37,47,52H,4-5,7-8,11-12,15-23,25,42-43H2,1-3H3,(H,45,55)(H,49,57)(H2,44,46,48);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t26-,32-,33-,34?,37-;/m0./s1 |
Standard InChIKey | CJGVCWKXZSDVRK-DFQVXBJQSA-N |
Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N(C(=O)CCNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)N2CCC(CC2)N)C(=O)CC([C@H](CC3CCCCC3)N)O)NCC4=CN=C(N=C4N)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
SMILES | CCC(C)C(C(=O)N(C(=O)CCNC(=O)C(CC1=CC=CC=C1)NC(=O)N2CCC(CC2)N)C(=O)CC(C(CC3CCCCC3)N)O)NCC4=CN=C(N=C4N)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES | CCC(C)C(C(=O)N(C(=O)CCNC(=O)C(CC1=CC=CC=C1)NC(=O)N2CCC(CC2)N)C(=O)CC(C(CC3CCCCC3)N)O)NCC4=CN=C(N=C4N)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Synonyms | 5-(4-aminopiperidyl-1-carbonyl)-L-2,6-Phe-beta-Ala-(4S-amino-3S-hydroxy-5-cyclohexyl)-pentancarbonyl-L-Ile-aminomethyl-4-amino-2-methylpyrimidine citrate 5-(4-aminopiperidyl-1-carbonyl)-L-2,6-phenylalanyl-beta-alanyl-(4S-amino-3S-hydroxy-5-cyclohexyl)-pentancarbonyl-L-isoleucyl-aminomethyl-4-amino-2-methylpyrimidine citrate EMD 56133 EMD-56133 |
PubChem Compound | 3081738 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume